2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol
Overview
Description
“2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol” is a chemical compound with the CAS Number 1823494-64-9 . It has a molecular formula of C9H9N3OS and a molecular weight of 207.26 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3OS/c10-9-11-6(5-8(13)12-9)4-7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11,12,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Thymidylate Synthase Inhibition and Antitumor Activity
2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol and its derivatives have been investigated as potential thymidylate synthase inhibitors, with implications for antitumor activity. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized, targeting thymidylate synthase as potential antitumor agents, although with varying degrees of efficacy (Gangjee, Qiu, & Kisliuk, 2004).
Synthesis and Biological Activity
This compound is a key element in the synthesis of various biological active compounds. For example, a high-yield synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, showcasing its versatility in creating bioactive compounds with diverse applications (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from 2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol have shown promising results as antimicrobial and anti-inflammatory agents. A study synthesized new thieno[2,3-d]pyrimidine derivatives and tested them for antimicrobial and anti-inflammatory properties, showing significant activity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifolate Inhibitors and Selectivity for Folate Receptors
The compound has been part of the synthesis of antifolate inhibitors with selectivity for high-affinity folate receptors. A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized, showing potent growth inhibition of tumor cells expressing folate receptors (Deng et al., 2009).
Antimicrobial Activity
2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol derivatives have been evaluated for their antimicrobial properties. For instance, novel 2-amino-6-aryl-4-(2-thienyl)pyrimidines showed better activity against gram-positive organisms compared to reference drugs (Chandrasekaran & Nagarajan, 2005).
Combinatorial Library Synthesis
The compound also finds application in the synthesis of combinatorial libraries, aiding in the discovery of new compounds with potential therapeutic uses. A study demonstrated the synthesis of a library of thieno[2,3-d]pyrimidin-2-ylmethanamines using a parallel solution-phase synthesis (Bogolubsky et al., 2007).
Safety and Hazards
Future Directions
While specific future directions for “2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol” are not available, the compound’s potential in research and development is evident. It could be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-amino-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-9-11-6(5-8(13)12-9)4-7-2-1-3-14-7/h1-3,5H,4H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULITUHHWDJLOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(thien-2-ylmethyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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